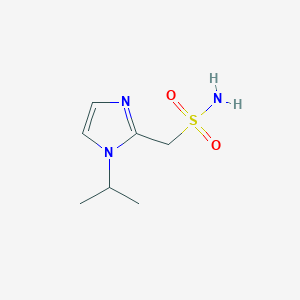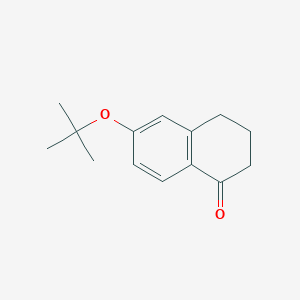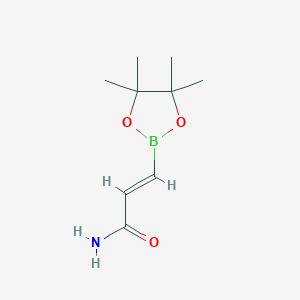![molecular formula C7H21N3OSi B11756940 (2-Aminoethyl)[2-(propylamino)ethyl]amine; silanone](/img/structure/B11756940.png)
(2-Aminoethyl)[2-(propylamino)ethyl]amine; silanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Aminoethyl)[2-(propylamino)ethyl]amine; silanone is a compound that features both amine and silanone functional groups This unique combination of functional groups makes it an interesting subject for research in various fields, including chemistry, biology, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoethyl)[2-(propylamino)ethyl]amine; silanone typically involves the reaction of 2-aminoethylamine with 2-(propylamino)ethylamine in the presence of a silanone precursor. The reaction conditions often include a solvent such as dichloromethane or toluene, and a catalyst like triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature and monitored using techniques such as gas chromatography and mass spectrometry to ensure the desired product is formed.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Aminoethyl)[2-(propylamino)ethyl]amine; silanone undergoes various types of chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The silanone group can be reduced to form silanol or silane derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides, with reaction conditions tailored to the specific substitution desired.
Major Products
The major products formed from these reactions include nitroso or nitro derivatives from oxidation, silanol or silane derivatives from reduction, and various substituted amines from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
(2-Aminoethyl)[2-(propylamino)ethyl]amine; silanone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound’s amine groups allow it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein interactions.
Medicine: Its unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of (2-Aminoethyl)[2-(propylamino)ethyl]amine; silanone involves its interaction with molecular targets through its amine and silanone functional groups. The amine groups can form hydrogen bonds and ionic interactions with biological molecules, while the silanone group can participate in covalent bonding and redox reactions. These interactions allow the compound to modulate enzyme activity, receptor function, and other biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(2-aminoethyl)amine: This compound has three amine groups and is used in coordination chemistry and as a crosslinking agent.
Diethylenetriamine: Similar to (2-Aminoethyl)[2-(propylamino)ethyl]amine; silanone, it has multiple amine groups and is used in the synthesis of polymers and as a chelating agent.
Uniqueness
This compound is unique due to the presence of both amine and silanone functional groups, which allows for a broader range of chemical reactions and applications compared to compounds with only amine groups. This dual functionality makes it a versatile compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C7H21N3OSi |
|---|---|
Molekulargewicht |
191.35 g/mol |
IUPAC-Name |
oxosilane;N'-[2-(propylamino)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C7H19N3.H2OSi/c1-2-4-9-6-7-10-5-3-8;1-2/h9-10H,2-8H2,1H3;2H2 |
InChI-Schlüssel |
VLTNBAWJMOOTTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNCCNCCN.O=[SiH2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-4-chlorodibenzo[b,d]furan](/img/structure/B11756865.png)

![7-Chloro-5-fluoro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B11756882.png)
![3-(Piperidin-4-yl)-3-azabicyclo[3.2.1]octane](/img/structure/B11756884.png)

![Benzyl (6-oxospiro[3.3]heptan-2-yl)carbamate](/img/structure/B11756897.png)
![[(2,3-difluorophenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756913.png)

![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11756932.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11756934.png)

![2-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine](/img/structure/B11756944.png)

![(7-Methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid](/img/structure/B11756960.png)
